![molecular formula C12H10N4O2 B043694 3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline CAS No. 132461-40-6](/img/structure/B43694.png)
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline
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Overview
Description
“3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” is a chemical compound with the molecular formula C12H10N4O2 . It is found in cooked food as a byproduct of the browning reaction and is also a component of tobacco smoke .
Synthesis Analysis
The synthesis of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” is not explicitly mentioned in the search results. However, related compounds such as 2-Amino-3,4-dimethyl-3H-imidazo[4,5-f]quinoline have been synthesized from 3’-Methylacetanilide .
Molecular Structure Analysis
The molecular structure of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” consists of 12 carbon atoms, 10 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The average mass is 242.233 Da and the monoisotopic mass is 242.080383 Da .
Chemical Reactions Analysis
The specific chemical reactions involving “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not detailed in the search results. However, it’s worth noting that related compounds like 2-AMINO-3,4-DIMETHYL-3H-IMIDAZO[4,5-F]QUINOLINE are rapidly degraded by dilute hypochlorite .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” include a molecular mass of 242.233 g·mol −1, a heat of formation of 309.2 ± 16.7 kJ·mol −1, a dipole moment of 4.53 ± 1.08 D, a volume of 266.64 Å 3, and a surface area of 247.98 Å 2 .
Scientific Research Applications
DNA Damage Induction
This compound, also known as MeIQ, has been found to bind to DNA and induce DNA damage in rodents treated in vivo . It can cause gene mutation in rodent cells in vitro and in insects . This property makes it a valuable tool for studying DNA repair mechanisms and the effects of DNA damage on cellular processes .
Mutagenic Studies
The compound is highly mutagenic in the Ames test . This test is a widely used method to detect chemical substances that can cause mutations in the DNA of organisms. Therefore, this compound can be used in genetic research to understand the mechanisms of mutation and its effects on organisms .
Metabolic Studies
MeIQ can be metabolized by human liver microsomes to a species that damages bacterial DNA . This property can be used to study the metabolic processes in the human liver and how these processes can lead to DNA damage .
Food Safety Research
Investigations have shown that this compound may be present in broiled fish, fried beef, commercial beef extracts, and protein pyrolysates . Therefore, it can be used in food safety research to understand the formation of potentially harmful compounds during cooking and their effects on human health .
Chemical Synthesis
The compound is used in chemical synthesis . Its unique structure makes it a valuable starting material for the synthesis of a variety of other compounds .
Environmental Testing
Given its presence in cooked meat and fish, this compound can be used as a marker in environmental testing . Its detection can provide information about the presence of cooked food waste in a particular environment .
Mechanism of Action
Target of Action
Mode of Action
It is known that similar compounds can induce mutagenic effects .
Biochemical Pathways
Related compounds have been found to be involved in mutagenic processes .
Result of Action
Similar compounds have been found to induce tumor formation in various organs in rats .
Safety and Hazards
The safety and hazards of “3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline” are not explicitly mentioned in the search results. However, a related compound, MeIQ (2-Amino-3,4-dimethylimidazo[4,5-f]quinoline), is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer .
properties
IUPAC Name |
3,4-dimethyl-2-nitroimidazo[4,5-f]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-6-9-8(4-3-5-13-9)10-11(7)15(2)12(14-10)16(17)18/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHRJQXADPVJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)C3=C1N(C(=N3)[N+](=O)[O-])C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157594 |
Source
|
Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline | |
CAS RN |
132461-40-6 |
Source
|
Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132461406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethyl-2-nitroimidazo-(4,5-f)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How is 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline formed and what is its significance?
A1: 3,4-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline (NO2-MeIQ) is formed when 2-amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ) dissolved in acetone is exposed to sunlight for a prolonged period (e.g., 60 minutes) []. This photo-irradiation process converts MeIQ into NO2-MeIQ with a yield of approximately 0.3% []. The significance of this finding lies in the fact that NO2-MeIQ has been identified as a direct-acting mutagen in Salmonella typhimurium TA98 []. This means it can directly interact with and potentially damage DNA, raising concerns about its potential mutagenicity in other biological systems.
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